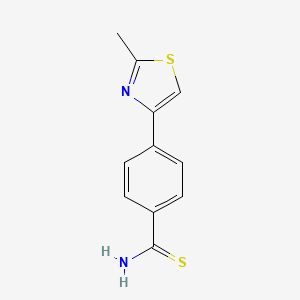

4-(2-Methyl-4-thiazolyl)thiobenzamide

CAS No.:

Cat. No.: VC16172469

Molecular Formula: C11H10N2S2

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2S2 |

|---|---|

| Molecular Weight | 234.3 g/mol |

| IUPAC Name | 4-(2-methyl-1,3-thiazol-4-yl)benzenecarbothioamide |

| Standard InChI | InChI=1S/C11H10N2S2/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14) |

| Standard InChI Key | JKTLVEXJTGKQQK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)C(=S)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

4-(2-Methyl-4-thiazolyl)thiobenzamide consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a thiobenzamide group via a phenyl bridge. The methyl group at the 2-position of the thiazole and the thiourea (-C(=S)NH) substituent on the benzene ring define its unique stereoelectronic profile .

Key structural descriptors:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Monoisotopic Mass | 234.028540 Da | |

| XLogP3 | 3.1 (estimated) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous thiazole-thiobenzamide hybrids exhibit distinct absorption bands in IR spectra for N-H (3200–3400 cm) and C=S (1250–1050 cm) groups . Mass spectral fragmentation patterns typically show peaks corresponding to the loss of the thiourea moiety (-SCNH) and methyl-thiazole fragments .

Synthesis and Manufacturing

Synthetic Routes

-

Thiazole Formation: Condensation of 2-methyl-4-thiazolecarboxaldehyde with thiobenzamide via a nucleophilic substitution or cyclization reaction.

-

Cross-Coupling: Suzuki-Miyaura coupling between a brominated thiazole intermediate and a thiobenzamide-bearing boronic acid .

Commercial suppliers (e.g., Sigma-Aldrich) list the compound as a "specialty product" for early discovery research, indicating small-scale synthesis under controlled conditions .

| Supplier | Catalog Number | Purity | Packaging |

|---|---|---|---|

| Sigma-Aldrich | 3305694 | Aldrich CPR | 1 g |

Applications and Future Directions

Drug Discovery

The compound’s dual thiazole-thiobenzamide architecture positions it as a candidate for:

-

Antimicrobial agents: Targeting multidrug-resistant pathogens.

-

Central nervous system (CNS) drugs: PDE4 inhibition for neurodegenerative diseases .

Analytical Challenges

Current limitations include:

-

Lack of published pharmacokinetic data (e.g., bioavailability, metabolic stability).

-

Unverified cytotoxicity profiles in mammalian cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume